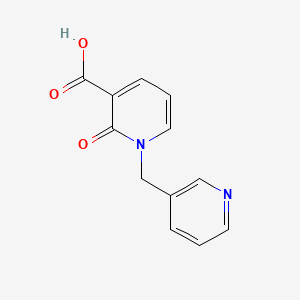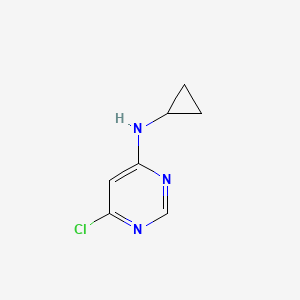![molecular formula C9H9N3O B1370942 N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide CAS No. 1000341-56-9](/img/structure/B1370942.png)
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Vue d'ensemble
Description
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is a substance that is gaining attention in the scientific community. It is a derivative of acetamide, which has been reported to act as an antimicrobial agent highly effective against Gram-positive and Gram-negative species .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The process involves the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .Molecular Structure Analysis
The molecular structures of the new compounds were determined using the FT-IR and 1H-NMR techniques . A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed, screened computationally, and synthesized .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been described in the literature . The intermediate 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was used, along with substituted phenylboronic acid, K2CO3, and Pd(PPh3)4 .Applications De Recherche Scientifique
Cancer Research TGF-Beta Receptor Kinase Inhibition
6-Acetylamino-7-azaindole has been identified as a novel series of 4-azaindole TGFβ receptor kinase inhibitors. These inhibitors show excellent selectivity for TGFβ receptor 1 kinase and have demonstrated significantly improved antitumor efficacy in murine tumor models when combined with an anti-PD-1 antibody .
Antifungal Applications
The compound has shown potential in antifungal applications, with studies recording inhibition zones and minimum inhibitory concentration (MIC) against fungal infections .
Rho-Kinase Inhibition for Cardiovascular Diseases
Related compounds of 6-Acetylamino-7-azaindole have been studied for their pharmacological properties as specific inhibitors of Rho-kinases, which are promising targets for the treatment of cardiovascular diseases .
Synthesis and Supply for Research
Companies like ChemScene and BenchChem offer synthesis and supply of 6-Acetylamino-7-azaindole for research purposes, indicating its importance and demand in scientific studies .
Central Nervous System Applications
Analogues of 7-azaindole, which include 6-Acetylamino-7-azaindole, are extremely beneficial for the central nervous system and have an affinity for the serotonin receptor. They have been found to have cardiovascular, analgesic, anti-inflammatory, potent hypotensive, antiproliferative, and vasodilator effects .
Protein Kinase Inhibition
The 7-azaindole scaffold, part of the structure of 6-Acetylamino-7-azaindole, is valuable in the design of inhibitors of diseases related protein kinases. It has been evaluated against Haploid germ cell-specific nuclear protein kinase (Haspin) with a set of derivatives showing promising results .
Mécanisme D'action
Target of Action
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide, also known as 6-Acetylamino-7-azaindole, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including potentially improved bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and the subsequent disruption of downstream signaling pathways .
Orientations Futures
The future directions for research on N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide and similar compounds could involve further exploration of their potential as antimicrobial agents , as well as their potential in cancer therapy by targeting FGFRs . Further studies could also focus on optimizing the synthesis process and exploring other potential biological effects .
Propriétés
IUPAC Name |
N-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-4-5-10-9(7)12-8/h2-5H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBDLXXMNJMZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650584 | |
| Record name | N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-56-9 | |
| Record name | N-1H-Pyrrolo[2,3-b]pyridin-6-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)








